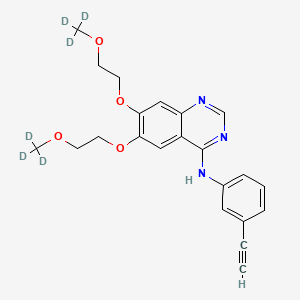![molecular formula C24H27D3O6 B1165150 trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B1165150.png)
trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate is a deuterated form of eplerenone, a selective aldosterone receptor antagonist. Eplerenone is primarily used to treat hypertension and chronic heart failure by blocking the effects of aldosterone, a hormone that increases blood pressure by causing the kidneys to retain sodium and water . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of eplerenone due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate involves multiple steps, starting from steroidal precursors. The process typically includes:
Cyclization: Cyclization reagents such as phosphorus oxychloride or iodine are used to form the core structure of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize yield and purity. Catalysts like triethylamine are used to enhance reaction efficiency, and the process is carefully monitored to avoid over-oxidation or by-product formation .
Analyse Des Réactions Chimiques
Types of Reactions
trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like chromic acid or manganese dioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the steroidal backbone.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, manganese dioxide.
Reducing Agents: Sodium borohydride.
Cyclization Reagents: Phosphorus oxychloride, iodine.
Major Products Formed
The major products formed from these reactions include various intermediates that eventually lead to the formation of this compound. The final product is characterized by its high purity and specific isotopic labeling.
Applications De Recherche Scientifique
trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of eplerenone in the body.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of eplerenone.
Drug Interaction Studies: Understanding how eplerenone interacts with other drugs and its effects on drug metabolism.
Clinical Research: Evaluating the efficacy and safety of eplerenone in treating hypertension and heart failure.
Mécanisme D'action
trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate exerts its effects by binding to the mineralocorticoid receptor, thereby blocking the binding of aldosterone . This inhibition prevents aldosterone from exerting its effects on sodium and water retention, leading to a reduction in blood pressure. The molecular targets include the mineralocorticoid receptors in the kidneys, heart, and blood vessels .
Comparaison Avec Des Composés Similaires
trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate is compared with other aldosterone receptor antagonists such as:
Spironolactone: An older aldosterone antagonist with more side effects due to its non-selective binding to other steroid receptors.
Canrenone: A metabolite of spironolactone with similar effects but less potency.
Newer Non-Steroidal Antagonists: These compounds are designed
Propriétés
Formule moléculaire |
C24H27D3O6 |
|---|---|
Poids moléculaire |
417.51 |
Apparence |
Purity:98% HPLC; 99% atom DWhite solid |
Synonymes |
(7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid γ-Lactone 7-(Methyl-d3) Ester; CGP 30083-d3; Epoxymexrenone-d3; Inspra-d3; SC-66110-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




